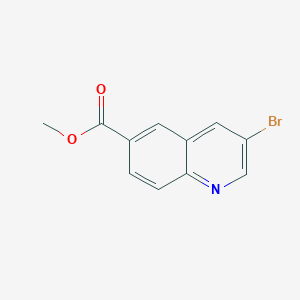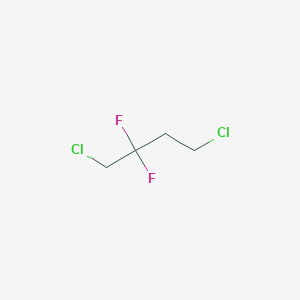
1-(5-氟-2-吡啶基)-2-氯乙酮
描述
2-Chloro-1-(5-fluoro-2-pyridyl)ethanone is a chemical compound with the molecular formula C7H5ClFNO. It is a heterocyclic building block used in various chemical syntheses. This compound is characterized by the presence of a chloro group and a fluoro group attached to a pyridine ring, making it a valuable intermediate in organic chemistry.
科学研究应用
2-Chloro-1-(5-fluoro-2-pyridyl)ethanone is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and molecular probes for biological studies.
Medicine: Utilized in the synthesis of potential drug candidates and pharmacologically active compounds.
Industry: Applied in the production of specialty chemicals, polymers, and materials science
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone typically involves the reaction of 2-bromo-5-fluoropyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like toluene under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridyl ethanones with various functional groups.
Oxidation: Pyridyl carboxylic acids or other oxidized derivatives.
Reduction: Pyridyl alcohols or other reduced derivatives.
作用机制
The mechanism of action of 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone is primarily based on its reactivity towards nucleophiles and electrophiles. The chloro and fluoro substituents on the pyridine ring influence the electronic properties of the molecule, making it a versatile intermediate for various chemical transformations. The compound can interact with molecular targets through covalent bonding or non-covalent interactions, depending on the nature of the reaction .
相似化合物的比较
- 2-Chloro-1-(5-chloro-2-pyridyl)ethanone
- 2-Chloro-1-(5-bromo-2-pyridyl)ethanone
- 2-Chloro-1-(5-methyl-2-pyridyl)ethanone
Comparison: 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties compared to its analogs. The fluoro substituent can enhance the compound’s reactivity and stability, making it a valuable intermediate in various synthetic applications .
属性
IUPAC Name |
2-chloro-1-(5-fluoropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLVDXVEJNXOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426424.png)



![Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1426431.png)


![3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426435.png)






